molecular formula C21H24N2O B2824203 N-[3-(1-Benzylpiperidin-4-yl)phenyl]prop-2-enamide CAS No. 2305552-09-2

N-[3-(1-Benzylpiperidin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2824203
CAS No.: 2305552-09-2
M. Wt: 320.436
InChI Key: GPSVHUYJQVPFIQ-UHFFFAOYSA-N
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Description

N-[3-(1-Benzylpiperidin-4-yl)phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzylpiperidine moiety attached to a phenylprop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Benzylpiperidin-4-yl)phenyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Benzylpiperidin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(1-Benzylpiperidin-4-yl)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1-Benzylpiperidin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin . This selectivity makes it a potential candidate for the treatment of conditions related to neurotransmitter imbalances.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-Benzylpiperidin-4-yl)phenyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to selectively release dopamine and norepinephrine makes it particularly interesting for research in neuropharmacology.

Properties

IUPAC Name

N-[3-(1-benzylpiperidin-4-yl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-2-21(24)22-20-10-6-9-19(15-20)18-11-13-23(14-12-18)16-17-7-4-3-5-8-17/h2-10,15,18H,1,11-14,16H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSVHUYJQVPFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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